molecular formula C14H22N2O4 B8721723 1-Boc-4-(Hydroxyoxazol-2-yl-methyl)piperidine

1-Boc-4-(Hydroxyoxazol-2-yl-methyl)piperidine

Cat. No. B8721723
M. Wt: 282.34 g/mol
InChI Key: JWFINCKLIZPCEI-UHFFFAOYSA-N
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Patent
US07491735B2

Procedure details

To a solution of oxazole (420 mg, 6.08 mmol) in THF (15 mL) was added BH3-THF (1.0M in THF, 6.69 mL, 6.69 mmol). The mixture was stirred at room temperature for 1 hour. After cooling to −78° C., t-BuLi (1.7M, 4.29 mL, 7.30 mmol) was introduced to the mixture and stirred at this temperature for 30 min. 4-Formyl-piperidine-1-carboxylic acid tert-butyl ester (1.30 g, 6.08 mmol) was added dropwise and the mixture was stirred at −78° C. for 3 hours. Work-up and purification gave 4-(hydroxy-oxazol-2-yl-methyl)-piperidine-1-carboxylic acid tert-butyl ester as a white foam (1.227 g, 71%).
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
6.69 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.29 mL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.B.C1COCC1.[Li]C(C)(C)C.[C:17]([O:21][C:22]([N:24]1[CH2:29][CH2:28][CH:27]([CH:30]=[O:31])[CH2:26][CH2:25]1)=[O:23])([CH3:20])([CH3:19])[CH3:18]>C1COCC1>[C:17]([O:21][C:22]([N:24]1[CH2:29][CH2:28][CH:27]([CH:30]([OH:31])[C:2]2[O:1][CH:5]=[CH:4][N:3]=2)[CH2:26][CH2:25]1)=[O:23])([CH3:20])([CH3:19])[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
420 mg
Type
reactant
Smiles
O1C=NC=C1
Name
Quantity
6.69 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.29 mL
Type
reactant
Smiles
[Li]C(C)(C)C
Step Three
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to −78° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Work-up and purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(C=1OC=CN1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.227 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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